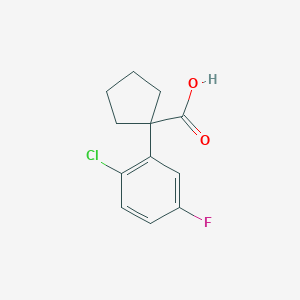

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

Description

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is a substituted cyclopentanecarboxylic acid featuring a halogenated aromatic ring. The presence of both chlorine and fluorine substituents on the phenyl ring likely enhances its electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula |

C12H12ClFO2 |

|---|---|

Molecular Weight |

242.67 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H12ClFO2/c13-10-4-3-8(14)7-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |

InChI Key |

SQFZOXLKFWQJAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(C=CC(=C2)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced via Suzuki-Miyaura coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares structural analogs of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid, highlighting differences in substituents, physical properties, and applications:

Substituent Effects on Properties

- Electronic Effects: The 2-chloro-5-fluoro substitution introduces steric hindrance and electron-withdrawing effects, which may alter reactivity compared to monosubstituted analogs (e.g., 4-chloro or 3-fluoro derivatives). Dual halogenation could enhance binding affinity in drug targets or modify solubility . The 4-chloro analog (CAS 80789-69-1) exhibits a high melting point (160–164°C), likely due to efficient crystal packing from para-substitution .

- Biological and Synthetic Relevance: The 3-fluoro analog (CAS 214262-97-2) is emphasized in pharmaceutical synthesis, particularly for cyclopentanone derivatives, suggesting that halogen position critically influences biological activity .

Research Findings and Gaps

Commercial Availability :

- 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid is commercially available (Kanto Reagents), indicating its established role in laboratory synthesis .

- The absence of the target compound in commercial catalogs suggests it may require custom synthesis or is under investigation in proprietary research.

- Therapeutic Potential: Fluorinated cyclopentane derivatives are linked to anti-inflammatory and antiviral activities, implying that the target compound’s dual halogenation could enhance such properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.